N,4-dimethylpiperazine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Piperazinecarboxamide,N,4-dimethyl-(7CI) is a chemical compound with the molecular formula C7H15N3O. It is known for its unique structure, which includes a piperazine ring substituted with a carboxamide group and two methyl groups.
Vorbereitungsmethoden
The synthesis of 1-Piperazinecarboxamide,N,4-dimethyl-(7CI) typically involves the reaction of piperazine with dimethylamine and a carboxylating agent. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the process may require heating to facilitate the reaction. Industrial production methods may involve more efficient catalytic processes to increase yield and reduce production costs .
Analyse Chemischer Reaktionen
1-Piperazinecarboxamide,N,4-dimethyl-(7CI) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups on the piperazine ring are replaced with other groups.
Wissenschaftliche Forschungsanwendungen
1-Piperazinecarboxamide,N,4-dimethyl-(7CI) has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Piperazinecarboxamide,N,4-dimethyl-(7CI) involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect cellular signaling pathways and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
1-Piperazinecarboxamide,N,4-dimethyl-(7CI) can be compared with other similar compounds, such as:
1-Piperazinecarboxamide,N-methyl-: This compound has a similar structure but with only one methyl group.
1-Piperazinecarboxamide,N-ethyl-: This compound has an ethyl group instead of the dimethyl substitution.
1-Piperazinecarboxamide,N,4-diethyl-: This compound has two ethyl groups instead of methyl groups.
The uniqueness of 1-Piperazinecarboxamide,N,4-dimethyl-(7CI) lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.
Eigenschaften
CAS-Nummer |
89856-17-7 |
---|---|
Molekularformel |
C7H15N3O |
Molekulargewicht |
157.21 g/mol |
IUPAC-Name |
N,4-dimethylpiperazine-1-carboxamide |
InChI |
InChI=1S/C7H15N3O/c1-8-7(11)10-5-3-9(2)4-6-10/h3-6H2,1-2H3,(H,8,11) |
InChI-Schlüssel |
SWGQYEFEIOSAID-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)N1CCN(CC1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.